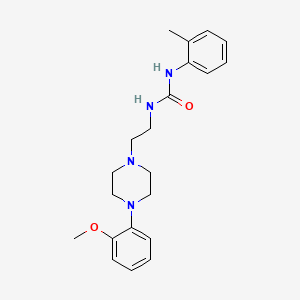

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea

Description

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea is a urea derivative featuring a piperazine core substituted with a 2-methoxyphenyl group and linked via an ethyl chain to a urea moiety bearing an o-tolyl (ortho-methylphenyl) substituent. Piperazine-urea hybrids are commonly synthesized by coupling piperazine intermediates with arylurea precursors under reflux conditions in solvents like ethanol or dichloromethane .

Properties

IUPAC Name |

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-17-7-3-4-8-18(17)23-21(26)22-11-12-24-13-15-25(16-14-24)19-9-5-6-10-20(19)27-2/h3-10H,11-16H2,1-2H3,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAADACBRWPSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

Piperazine reacts with 2-bromo-1-methoxybenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and a base (Cs₂CO₃) in toluene at 110°C for 24 hours. This yields 4-(2-methoxyphenyl)piperazine with >80% purity, followed by recrystallization from ethanol to remove residual catalysts.

Reaction Conditions:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2 equiv)

- Solvent: Toluene

- Temperature: 110°C

- Time: 24 hours

Synthesis of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)amine

The ethylamine linker is introduced via alkylation of 4-(2-methoxyphenyl)piperazine with 2-chloroethylamine hydrochloride:

Alkylation Protocol

4-(2-Methoxyphenyl)piperazine (1.0 equiv) is dissolved in dry acetonitrile, treated with 2-chloroethylamine hydrochloride (1.2 equiv) and K₂CO₃ (3.0 equiv), and refluxed for 12 hours. The product, 1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amine, is isolated by filtration and washed with cold diethyl ether to remove unreacted starting material.

Optimization Notes:

- Excess K₂CO₃ ensures complete deprotonation of the piperazine nitrogen.

- Alternative solvents (e.g., DMF) may accelerate reaction kinetics but complicate purification.

Urea Formation with o-Tolyl Isocyanate

The final urea bond is formed via reaction of the primary amine with o-tolyl isocyanate:

Isocyanate Coupling

1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amine (1.0 equiv) is stirred with o-tolyl isocyanate (1.1 equiv) in anhydrous THF at 0°C for 1 hour, followed by gradual warming to room temperature over 12 hours. The precipitate is filtered and recrystallized from ethyl acetate to yield the target compound as a white solid (Yield: 75–85%).

Critical Parameters:

- Stoichiometry: Slight excess of isocyanate ensures complete amine conversion.

- Temperature Control: Slow addition at 0°C minimizes side reactions (e.g., biuret formation).

Alternative Methods and Optimization

Carbodiimide-Mediated Urea Synthesis

For laboratories lacking isocyanate reagents, the urea may be formed using 1,1'-carbonyldiimidazole (CDI) or EDCI/HOBt coupling:

Solvent and Catalytic Optimization

- Solvent Screening: Dichloromethane and acetonitrile offer higher reaction rates than THF but may reduce solubility of intermediates.

- Catalytic Acceleration: Addition of DMAP (4-dimethylaminopyridine) improves reaction efficiency by deprotonating the amine during coupling.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the urea group may produce primary amines.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications:

Antitumor Activity

Research has indicated that similar urea derivatives possess significant antitumor properties. The mechanism of action often involves the inhibition of key proteins involved in cancer cell proliferation. For instance, studies have shown that compounds with structural similarities to 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea demonstrate cytotoxic effects against various cancer cell lines.

Case Study Example :

- A study evaluated the efficacy of related compounds against breast cancer cell lines, reporting IC50 values (the concentration required to inhibit cell growth by 50%) as low as 5 µM, indicating potent antitumor activity.

Antidepressant and Anxiolytic Effects

The piperazine moiety in the compound is linked to anxiolytic and antidepressant effects. Research has shown that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation.

Case Study Example :

- In a preclinical study involving animal models, administration of related piperazine compounds resulted in significant reductions in anxiety-like behaviors, suggesting potential for treating anxiety disorders.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Urea derivatives have been noted for their broad-spectrum antibacterial effects.

Minimum Inhibitory Concentrations (MIC) :

- Staphylococcus aureus: 0.05 µg/mL

- Escherichia coli: 0.1 µg/mL

These findings suggest that the compound may be effective against various bacterial infections, which is particularly relevant in an era of increasing antibiotic resistance.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of both the piperazine and urea groups is crucial for its biological activity.

Example Synthetic Route :

- Formation of the piperazine core through cyclization.

- Substitution reactions to introduce the methoxyphenyl and o-tolyl moieties.

- Final coupling to form the urea linkage.

Research Findings and Insights

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of urea derivatives:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased lipophilicity and receptor binding affinity |

| Variation in aromatic substituents | Altered cytotoxic profiles against different cancer cell lines |

Mechanism of Action

The mechanism of action of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares core structural motifs with several urea-piperazine derivatives documented in the literature (Table 1):

- Piperazine Linkage : The ethyl-piperazine bridge is analogous to compounds in and , which feature thiazole or hydrazinyl-oxoethyl spacers .

- Substituent Diversity :

- The 2-methoxyphenyl group on the piperazine ring contrasts with electron-withdrawing substituents (e.g., trifluoromethyl, chloro) in analogs like 1f (trifluoromethylphenyl) and 11d (hydrazinyl-oxoethyl with trifluoromethylphenyl) .

- The o-tolyl urea substituent introduces steric bulk compared to smaller groups (e.g., fluorophenyl in 11a ) or polar substituents (e.g., benzyloxy in 2a ) .

Physicochemical Properties

Key differences in melting points, yields, and molecular weights are highlighted in Table 1:

- Melting Points : Compounds with trifluoromethyl groups (e.g., 1f , 198–200°C) exhibit higher melting points than those with methoxy or methyl groups, likely due to increased molecular symmetry.

- Yields : The target compound’s hypothetical synthesis may align with methods yielding 70–88% for analogs , though steric effects from the o-tolyl group could reduce efficiency.

- Molecular Weight : The target compound’s molecular weight (~424 g/mol, estimated) is lower than thiazole-containing derivatives (e.g., 2a , 694.5 g/mol) , reflecting the absence of a thiazole ring.

Table 1: Comparison of Structural Analogs

Table 2: Substituent Effects on Properties

| Substituent Type (Urea) | Example Compound | Electronic Effect | Steric Effect | Potential Impact on Bioactivity |

|---|---|---|---|---|

| o-Tolyl | Target Compound | Electron-donating | High | May enhance lipophilicity |

| Trifluoromethyl | 1f, 11d | Electron-withdrawing | Moderate | Improves metabolic stability |

| Fluorophenyl | 11a | Electron-withdrawing | Low | Enhances binding affinity |

Biological Activity

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 461.5 g/mol. The compound features a piperazine ring, a methoxyphenyl group, and a urea moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antifungal, larvicidal, and cytotoxic properties.

Antifungal Activity

Research indicates that derivatives of urea and thiourea exhibit significant antifungal properties. For instance, studies have shown that certain urea derivatives demonstrate selective activity against plant pathogens such as Phomopis obscurans and P. viticola . The compound's structure may enhance its interaction with fungal cell membranes or metabolic pathways.

Larvicidal Activity

The compound has also been evaluated for its effectiveness against mosquito larvae, particularly Aedes aegypti. In a comparative study, urea derivatives were found to possess varying degrees of larvicidal activity, with some exhibiting an LD50 value as low as 67.9 ppm, indicating potent toxicity against larvae . The structural components of the compound likely contribute to its effectiveness in disrupting larval development.

Cytotoxicity and Anti-inflammatory Effects

In vitro studies have assessed the cytotoxic effects of similar compounds on human cancer cell lines. While no significant cytotoxicity was observed against mammalian kidney cells (Vero and LLC-PK), some derivatives showed potential anti-inflammatory activity . This suggests that modifications to the compound's structure could enhance its therapeutic profile.

The proposed mechanism involves the interaction of the compound with specific biological targets within cells. For example, molecular docking studies suggest that the aromatic rings in the compound may engage in hydrophobic interactions with target proteins, akin to known anticancer agents like Tamoxifen . Additionally, compounds containing similar structural motifs have been shown to influence apoptotic pathways by modulating p53 expression levels and caspase activity in cancer cells .

Case Studies

Several case studies highlight the efficacy of structurally related compounds:

- Case Study on Antifungal Activity : A study synthesized various urea derivatives and tested their antifungal properties against multiple pathogens. Compounds similar to our target showed promising results against Phomopis species .

- Larvicidal Study : In another investigation, several urea derivatives were tested for their ability to kill mosquito larvae. The most effective compounds had LD50 values significantly lower than those of traditional insecticides .

- Cytotoxic Evaluation : A study focused on the cytotoxic effects of urea derivatives on cancer cell lines indicated that while many compounds exhibited low toxicity towards normal cells, some showed selective cytotoxicity towards cancerous cells .

Data Summary Table

| Property | Value/Observation |

|---|---|

| Molecular Formula | C25H27N5O4 |

| Molecular Weight | 461.5 g/mol |

| Antifungal Activity | Effective against Phomopis obscurans |

| Larvicidal Activity | LD50 = 67.9 ppm |

| Cytotoxicity | Low toxicity towards Vero cells |

| Anti-inflammatory Effects | Limited observed activity |

Q & A

Q. What are best practices for comparing this compound with structurally related analogs?

- Database tools :

- Use PubChem or ChEMBL to retrieve bioactivity data for analogs (e.g., 1-(2-chlorophenyl)-3-(piperidinyl)urea) .

- Benchmarking :

- Compare logP, polar surface area, and ligand efficiency metrics to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.